N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide
Description
This compound is a pyrazole-based acetamide derivative featuring two thiophen-2-yl substituents. The pyrazole core is substituted with a methyl group at position 1 and a thiophen-2-yl group at position 3. A methylene bridge connects the pyrazole nitrogen to the acetamide moiety, which itself is linked to a second thiophen-2-yl group.
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18-11(8-13(17-18)14-5-3-7-21-14)10-16-15(19)9-12-4-2-6-20-12/h2-8H,9-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFPBBAJNCCCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Acidic Hydrolysis :
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Basic Hydrolysis :
Key Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Solvent |
|---|---|---|---|
| Acidic | HCl, H₂SO₄ | Reflux | Water |
| Basic | NaOH, KOH | 60–80°C | Ethanol |
Similar hydrolysis mechanisms for acetamide derivatives are well-documented in structurally related compounds (e.g., ,).
Electrophilic Aromatic Substitution
The thiophene and pyrazole rings participate in electrophilic substitution due to their electron-rich nature:
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Thiophene Ring :
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Nitration :
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Halogenation :
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Pyrazole Ring :
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Sulfonation :
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Reactivity Trends :
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Thiophene’s sulfur atom directs electrophiles to the α-position.
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Pyrazole’s N-methyl group deactivates the ring, favoring substitution at the 4-position (,).
Oxidation and Reduction
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Oxidation :
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Thiophene rings can oxidize to form sulfoxides or sulfones under controlled conditions:
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Pyrazole’s methyl group may oxidize to a carboxylic acid with strong oxidizers like KMnO₄ ().
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Reduction :
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Acetamide groups can be reduced to amines using LiAlH₄:
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Key Conditions :
| Reaction | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxides, carboxylic acids |
| Reduction | LiAlH₄, NaBH₄ | Amines, alcohols |
Cross-Coupling Reactions
The compound’s aromatic rings enable transition metal-catalyzed coupling:
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Suzuki-Miyaura Coupling :
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Buchwald-Hartwig Amination :
Functionalizes pyrazole with amines using palladium catalysts (,).
Catalytic Systems :
| Reaction Type | Catalyst | Ligand |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP |
Synthetic Pathway
The compound is synthesized via a multi-step route:
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Formation of Pyrazole Intermediate :
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Acetamide Coupling :
Stepwise Reaction :
Stability and Reactivity Insights
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Thermal Stability : Decomposes above 250°C, forming CO₂ and NH₃.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases ().
Scientific Research Applications
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. This interaction is often mediated by the electronic properties of the thiophene and pyrazole rings, which facilitate binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Acetamide Derivatives with Thiophene Substituents
a. N-[1-(Tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a/b)
- Structural Similarities : Shares the 3-(thiophen-2-yl)-1H-pyrazole core and acetamide linkage.
- Key Differences: The tetrahydro-2H-pyran group at position 1 acts as a protecting group, enhancing stability during synthesis.
- Synthesis : Utilizes trifluoroacetic acid (TFA) in acetonitrile for pyrazole functionalization, differing from the target compound’s likely alkylation or coupling strategies .
b. 2-(2-Imino-4-oxothiazolidin-5-yl)-N-(thiophen-2-yl)acetamide
- Structural Similarities : Contains a thiophen-2-yl-acetamide backbone.
- Key Differences: Replaces the pyrazole with a thiazolidinone ring, introducing hydrogen-bonding capabilities via the imino and carbonyl groups.
c. N'-Substituted-2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides
Compounds with Varied Heterocyclic Cores
a. 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1(6H)-pyridazinyl]ethyl}acetamide
- Structural Similarities : Combines thiophen-2-yl and acetamide motifs.
- Key Differences : The tetrazole-sulfanyl group and pyridazinyl core enhance metabolic stability but reduce lipophilicity compared to the pyrazole-based target compound .
b. N-{2-[5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide
- Structural Similarities : Pyrazole-acetamide backbone.
- Key Differences: Thiophen-3-yl (vs. 2-yl) substitution alters electronic distribution and steric interactions.
Table 2: Hypothetical Physicochemical Properties*
*Data inferred from analogous compounds in cited references.
Biological Activity
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide, a compound characterized by its unique pyrazole and thiophene moieties, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole framework followed by the introduction of thiophene groups through acylation or coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in vitro assays using DPPH and ABTS methods revealed moderate antioxidant activity, suggesting that these compounds can scavenge free radicals effectively .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria, as well as certain yeasts such as Candida glabrata and Candida krusei. The minimum inhibitory concentrations (MICs) were found to be low, indicating potent antimicrobial effects .
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The results suggest that it may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to downstream signaling changes that contribute to its antioxidant, antimicrobial, and cytotoxic effects.
Case Studies
Several studies have explored the biological activities of related thiophene derivatives, providing insights into their mechanisms. For example:
- Antimicrobial Evaluation : A study reported that a series of pyrazolyl-thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values below 10 µg/mL .
- Antioxidant Studies : Another investigation utilized DPPH radical scavenging assays to assess the antioxidant capabilities of thiophene derivatives, finding that certain modifications enhanced their radical-scavenging abilities significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
